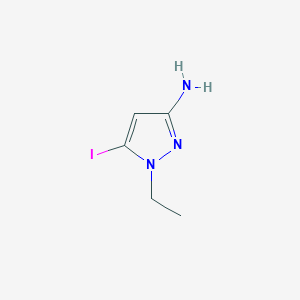

![molecular formula C3H5N3O3 B11734541 (2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

(2E)-2-[(carbamoylamino)imino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-[(Carbamoylamino)imino]essigsäure ist eine Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen von großem Interesse ist. Diese Verbindung ist durch das Vorhandensein sowohl von Carbamoylamino- als auch von Iminogruppen gekennzeichnet, die an ein Essigsäuregrundgerüst gebunden sind, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-2-[(Carbamoylamino)imino]essigsäure beinhaltet typischerweise die Reaktion von Glycin-Derivaten mit Carbamoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium mit einer geeigneten Base durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsverfahren

Im industriellen Maßstab beinhaltet die Produktion von (2E)-2-[(Carbamoylamino)imino]essigsäure die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und eine hohe Ausbeute zu gewährleisten. Das Verfahren umfasst die Reinigung des Produkts durch Kristallisation oder Chromatographie, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2E)-2-[(Carbamoylamino)imino]essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Iminogruppe in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Iminogruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxo-Derivate, Amino-Derivate und substituierte Essigsäure-Derivate, abhängig von der Art der Reaktion und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(Carbamoylamino)imino]essigsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum aufgrund seiner einzigartigen chemischen Eigenschaften zu untersuchen.

Industrie: Sie wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von (2E)-2-[(Carbamoylamino)imino]essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biochemischen Wirkungen führt. Zu den beteiligten Wegen gehören die Modulation der Enzymaktivität und die Veränderung von Stoffwechselprozessen.

Wirkmechanismus

The mechanism of action of (2E)-2-[(carbamoylamino)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycin: Eine einfache Aminosäure mit einem ähnlichen Essigsäuregrundgerüst.

Carbamoylglycin: Eine Verbindung mit einer Carbamoylgruppe, die an Glycin gebunden ist.

Iminodiessigsäure: Enthält zwei Iminogruppen, die an ein Essigsäuregrundgerüst gebunden sind.

Einzigartigkeit

(2E)-2-[(Carbamoylamino)imino]essigsäure ist aufgrund des Vorhandenseins sowohl von Carbamoylamino- als auch von Iminogruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C3H5N3O3 |

|---|---|

Molekulargewicht |

131.09 g/mol |

IUPAC-Name |

(2Z)-2-(carbamoylhydrazinylidene)acetic acid |

InChI |

InChI=1S/C3H5N3O3/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1- |

InChI-Schlüssel |

QZSYGBNBQHRGKK-KTAJNNJTSA-N |

Isomerische SMILES |

C(=N\NC(=O)N)\C(=O)O |

Kanonische SMILES |

C(=NNC(=O)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)

![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)

![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)

![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)

![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)

![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)

![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)

![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)

![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)